molecular formula C14H23N B104953 2,6-Di-tert-butyl-4-methylpyridine CAS No. 38222-83-2

2,6-Di-tert-butyl-4-methylpyridine

Cat. No.: B104953
CAS No.: 38222-83-2
M. Wt: 205.34 g/mol
InChI Key: HVHZEKKZMFRULH-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-methylpyridine is a sterically hindered, non-nucleophilic base. It is known for its ability to distinguish between Brönsted (protonic) and Lewis acids. This compound is widely used in organic synthesis due to its unique properties, including its ability to inhibit desilylation and hydration of products during certain catalytic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-methylpyridine typically involves the reaction of trimethylacetyl chloride, tert-butanol, and trifluoromethanesulfonic acid to produce a triflate salt. This salt is then suspended in ethanol and reacted with concentrated ammonia at -60°C to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-tert-butyl-4-methylpyridine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound include vinyl triflates and various cyclized derivatives .

Scientific Research Applications

2,6-Di-tert-butyl-4-methylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Di-tert-butylpyridine
  • 2,4,6-Tri-tert-butylpyridine
  • 2,4,6-Trimethylpyridine
  • 2,6-Lutidine

Comparison: 2,6-Di-tert-butyl-4-methylpyridine is unique due to its specific steric hindrance and non-nucleophilic properties. Compared to 2,6-Di-tert-butylpyridine, it has an additional methyl group that enhances its steric effects. 2,4,6-Tri-tert-butylpyridine and 2,4,6-Trimethylpyridine have different substitution patterns, affecting their reactivity and applications. 2,6-Lutidine, while similar in structure, lacks the same level of steric hindrance, making it less effective in certain catalytic processes .

Properties

IUPAC Name

2,6-ditert-butyl-4-methylpyridine
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InChI

InChI=1S/C14H23N/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-9H,1-7H3
Source PubChem
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InChI Key

HVHZEKKZMFRULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
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DSSTOX Substance ID

DTXSID10191615
Record name 2,6-Di-tert-butyl-4-methylpyridine
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Molecular Weight

205.34 g/mol
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Physical Description

Colorless liquid that slowly solidifies; mp = 31-32 deg C; [Merck Index] White or light brown solid; mp = 30-35 deg C; [Alfa Aesar MSDS]
Record name 2,6-Di-tert-butyl-4-methylpyridine
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CAS No.

38222-83-2
Record name 2,6-Di-tert-butyl-4-methylpyridine
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Record name 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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